molecular formula C12H14ClN5O B14485144 2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride CAS No. 66104-36-7

2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride

Cat. No.: B14485144
CAS No.: 66104-36-7
M. Wt: 279.72 g/mol
InChI Key: GGUMLCXZZFPUHA-UHFFFAOYSA-N
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Description

2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride is a chemical compound known for its unique structure and properties It is an azo compound, which means it contains a functional group characterized by a nitrogen-nitrogen double bond (N=N) connected to two aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride typically involves the diazotization of 4-methoxyaniline followed by coupling with 2,6-diaminopyridine. The reaction conditions often require an acidic medium to facilitate the diazotization process. The general steps are as follows:

    Diazotization: 4-methoxyaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 2,6-diaminopyridine in an acidic medium to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine (Br2) or chlorinating agents.

Major Products

    Oxidation: Products may include nitro compounds or quinones.

    Reduction: The major products are typically aromatic amines.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form active metabolites that interact with biological molecules, leading to various effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Pyridinediamine, 3-(phenylazo)-
  • 2,6-Diaminopyridine
  • 4-Methoxyaniline

Comparison

2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride is unique due to the presence of both the azo group and the methoxy group, which confer distinct chemical and biological properties

Properties

CAS No.

66104-36-7

Molecular Formula

C12H14ClN5O

Molecular Weight

279.72 g/mol

IUPAC Name

3-[(4-methoxyphenyl)diazenyl]pyridine-2,6-diamine;hydrochloride

InChI

InChI=1S/C12H13N5O.ClH/c1-18-9-4-2-8(3-5-9)16-17-10-6-7-11(13)15-12(10)14;/h2-7H,1H3,(H4,13,14,15);1H

InChI Key

GGUMLCXZZFPUHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N.Cl

Origin of Product

United States

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